molecular formula C5H8N4O2 B1597495 5-Amino-1,3-dimethyl-4-nitropyrazole CAS No. 76689-64-0

5-Amino-1,3-dimethyl-4-nitropyrazole

Cat. No.: B1597495
CAS No.: 76689-64-0
M. Wt: 156.14 g/mol
InChI Key: BSUSGJKEVOQESO-UHFFFAOYSA-N
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Description

5-Amino-1,3-dimethyl-4-nitropyrazole is a chemical compound that belongs to the class of nitroazoles It is characterized by the presence of an amino group, two methyl groups, and a nitro group attached to a pyrazole ring

Mechanism of Action

Target of Action

It’s known that nitrogen-rich compounds like this often interact with various biological targets due to their high reactivity .

Mode of Action

It’s known that the nitration reactions of azoles, a class of compounds that includes pyrazoles, involve electrophilic substitution . This suggests that 5-Amino-1,3-dimethyl-4-nitropyrazole might interact with its targets through similar mechanisms.

Biochemical Pathways

Nitrogen-rich compounds often affect a wide range of biochemical processes due to their high reactivity .

Pharmacokinetics

Safety data sheets indicate that it may cause skin and eye irritation, and may be harmful if swallowed . This suggests that the compound can be absorbed through the skin, eyes, and gastrointestinal tract, and that it may have some degree of systemic distribution.

Result of Action

Nitrogen-rich compounds often have a wide range of biological effects due to their high reactivity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container . This suggests that exposure to air and moisture may affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,3-dimethyl-4-nitropyrazole typically involves the nitration of 1,3-dimethylpyrazole followed by the introduction of an amino group. One common method involves the use of nitric acid and sulfuric acid to nitrate 1,3-dimethylpyrazole, forming 4-nitro-1,3-dimethylpyrazole. Subsequently, the nitro compound is subjected to amination using ammonia or an amine source under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,3-dimethyl-4-nitropyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-1,3-dimethyl-4-nitropyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitro-1,3-dimethylpyrazole
  • 5-Amino-1,3-dimethylpyrazole
  • 3,5-Diamino-4-nitropyrazole

Uniqueness

5-Amino-1,3-dimethyl-4-nitropyrazole is unique due to the presence of both an amino group and a nitro group on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2,5-dimethyl-4-nitropyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-3-4(9(10)11)5(6)8(2)7-3/h6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUSGJKEVOQESO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370681
Record name 1,3-Dimethyl-4-nitro-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730205
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

76689-64-0
Record name 1,3-Dimethyl-4-nitro-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl-4-nitro-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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